molecular formula C20H24FN5OS B13351751 2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide

2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Cat. No.: B13351751
M. Wt: 401.5 g/mol
InChI Key: FUPADYJROSJXJB-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Allyl and Fluorophenyl Groups: These groups can be introduced via substitution reactions using allyl halides and fluorobenzene derivatives.

    Thioether Formation: The triazole derivative can be reacted with a thiol to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether with a cyano-substituted amine to form the propanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or reduced nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar biological activities.

Medicine

Industry

Uses in the development of agrochemicals, such as herbicides or fungicides, and in materials science for the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyano group could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

The unique combination of the allyl, fluorophenyl, and cyano groups in 2-((4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)propanamide may confer distinct biological activities or chemical properties not seen in other triazole derivatives.

Properties

Molecular Formula

C20H24FN5OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C20H24FN5OS/c1-6-11-26-17(15-7-9-16(21)10-8-15)24-25-19(26)28-14(4)18(27)23-20(5,12-22)13(2)3/h6-10,13-14H,1,11H2,2-5H3,(H,23,27)

InChI Key

FUPADYJROSJXJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(N1CC=C)C2=CC=C(C=C2)F

Origin of Product

United States

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